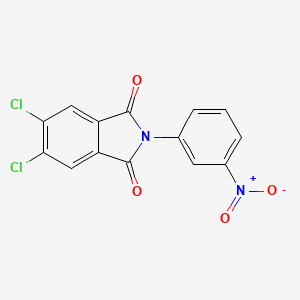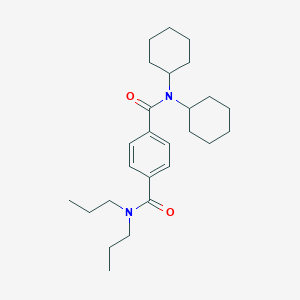![molecular formula C24H21N3O7 B11542627 2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)
2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-4-[(E)-{2-[(3-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアートは、芳香族環、メトキシ基、ニトロベンゾアート官能基を組み合わせた複雑な有機化合物です。
準備方法
合成ルートと反応条件
2-メトキシ-4-[(E)-{2-[(3-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアートの合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成ルートには、次のステップが含まれます。
ヒドラゾン中間体の形成: これは、2-メトキシ-4-ホルミルフェニル 4-ニトロベンゾアートと2-[(3-メチルフェノキシ)アセチル]ヒドラジンを酸性条件下で反応させて、ヒドラゾン中間体を形成することを伴います。
縮合反応: ヒドラゾン中間体は、次に適切なアルデヒドまたはケトンと縮合反応させて最終生成物を形成します。
工業生産方法
この化合物の工業生産には、上記合成ルートの最適化が含まれて、高収率と高純度を確保する場合があります。これには、自動反応器、連続フローシステム、クロマトグラフィーや再結晶などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-メトキシ-4-[(E)-{2-[(3-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアートは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: メトキシ基とフェニル基は、強い酸化条件下で酸化される可能性があります。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミノ基に還元できます。
置換: 芳香族環は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な還元剤には、パラジウム触媒を伴う水素ガスまたは水素化ホウ素ナトリウムが含まれます。
置換: 求電子置換は、臭素または硝酸などの試薬を使用して行うことができます。
生成される主な生成物
酸化: メトキシ基とフェニル基の酸化誘導体。
還元: ニトロ基のアミノ誘導体。
置換: さまざまな官能基を持つ置換芳香族化合物。
科学研究における用途
2-メトキシ-4-[(E)-{2-[(3-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアートは、いくつかの科学研究用途があります。
医薬品化学: これは、特に特定の酵素や受容体を標的とする新しい薬の開発のためのリード化合物として使用できます。
材料科学: この化合物は、特定の電子特性または光学特性を持つ先進材料の合成に使用できます。
有機合成: これは、より複雑な有機分子の合成のための汎用的な中間体として役立ちます。
科学的研究の応用
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
2-メトキシ-4-[(E)-{2-[(3-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアートの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の阻害剤または活性化剤として作用し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
- 2-メトキシ-4-[(E)-{2-[(3-クロロフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアート
- 2-メトキシ-4-[(E)-{2-[(3-ブロモフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアート
独自性
2-メトキシ-4-[(E)-{2-[(3-メチルフェノキシ)アセチル]ヒドラジニリデン}メチル]フェニル 4-ニトロベンゾアートは、3-メチルフェノキシ基の存在により独特です。この基は、化合物に特定の電子特性と立体特性を与える可能性があります。これは、その反応性と分子標的との相互作用に影響を与える可能性があり、さまざまな置換基を持つ類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
2-METHOXY-4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
特性
分子式 |
C24H21N3O7 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H21N3O7/c1-16-4-3-5-20(12-16)33-15-23(28)26-25-14-17-6-11-21(22(13-17)32-2)34-24(29)18-7-9-19(10-8-18)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
InChIキー |
WGOGJUXOBWXUBB-AFUMVMLFSA-N |
異性体SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)

![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)


![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)

